3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
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Description
3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H17N5O5 and its molecular weight is 407.386. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
3-(1,3-Benzodioxol-5-yl)-5-[1-(2,5-Dimethoxyphenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl]-1,2,4-Oxadiazole derivatives have been explored for their corrosion inhibition properties. The study on 1,3,4-oxadiazole derivatives, for instance, reveals their effectiveness in inhibiting corrosion of mild steel in sulphuric acid environments. This inhibition is attributed to the formation of a protective layer on the metal surface, as demonstrated through gravimetric, electrochemical, SEM, and computational methods, revealing a mixed type of inhibition behavior (P. Ammal, M. Prajila, A. Joseph, 2018).
Antimicrobial and Anti-Proliferative Activities
The antimicrobial and anti-proliferative properties of 1,3,4-Oxadiazole derivatives have been extensively researched. One study synthesized N-Mannich bases of 1,3,4-oxadiazole, exhibiting significant in vitro inhibitory activity against various bacterial strains and pathogenic fungi, including Candida albicans. Furthermore, these compounds displayed promising anti-proliferative activity against several human cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer, suggesting their potential as chemotherapeutic agents (L. H. Al-Wahaibi et al., 2021).
Photolysis Studies
Research into the photolysis of 1,3,4-oxadiazoles, such as the irradiation of 2,5-diphenyl-1,3,4-oxadiazole in alcohols, has demonstrated interesting chemical transformations. These studies have led to the formation of benzoic acid ester and benzonitrile imine, further reacting to yield benzamide and 1,2,4-triazole derivatives. Such research provides valuable insights into the photolytic pathways of oxadiazoles, contributing to the understanding of their chemical behavior under light exposure (O. Tsuge, K. Oe, M. Tashiro, 1977).
Nematocidal Activities
Recent studies have also explored the nematocidal activities of novel 1,2,4-oxadiazole derivatives, demonstrating their potential in combating nematode pests. Certain derivatives have shown effective mortality rates against Bursaphelenchus xylophilus, a significant pest, suggesting that 1,2,4-oxadiazole compounds could serve as leads for developing new nematicides (Dan Liu et al., 2022).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5/c1-11-18(22-24-25(11)14-9-13(26-2)5-7-15(14)27-3)20-21-19(23-30-20)12-4-6-16-17(8-12)29-10-28-16/h4-9H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKPMBNWESMSNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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